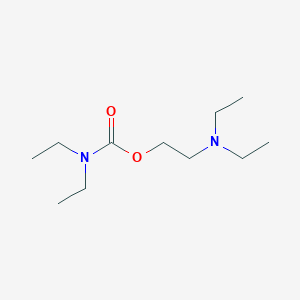
5-Pentyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pentyl-2H-pyran-2-one, also known as massoilactone, is a naturally occurring compound found in various plants and fungi. It is a member of the pyranone family, characterized by a six-membered ring containing an oxygen atom and a double bond. This compound is known for its distinctive coconut-like aroma and is used in various applications, including flavoring and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Pentyl-2H-pyran-2-one can be synthesized through various methods. One common approach involves the use of Trichoderma species, which produce this compound as a secondary metabolite. The synthesis involves culturing Trichoderma on potato dextrose agar (PDA) and extracting the compound using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Trichoderma species. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize the yield of the compound. The compound is then extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Pentyl-2H-pyran-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Pentyl-2H-pyran-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Pentyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain plant pathogens by interfering with their cellular processes. The compound can induce autophagy in fungal cells, leading to cell death. It also affects the expression of genes related to the TOR (Target of Rapamycin) pathway, which is crucial for cell growth and metabolism .
Comparaison Avec Des Composés Similaires
5-Pentyl-2H-pyran-2-one can be compared with other similar compounds, such as:
6-Pentyl-2H-pyran-2-one: Another pyranone derivative with similar antifungal properties but different structural features.
Massoilactone: A compound with a similar structure but different biological activities.
2H-Pyran-2-one: The parent compound of the pyranone family, which serves as a building block for various derivatives.
These compounds share some common properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
23079-71-2 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5-pentylpyran-2-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-9-6-7-10(11)12-8-9/h6-8H,2-5H2,1H3 |
Clé InChI |
YSGNURNGKGAYOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=COC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



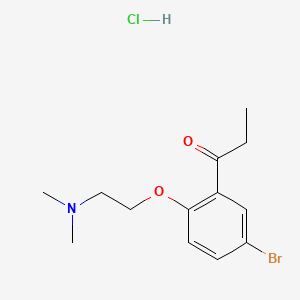
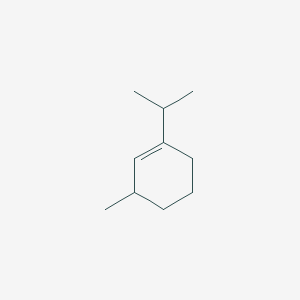

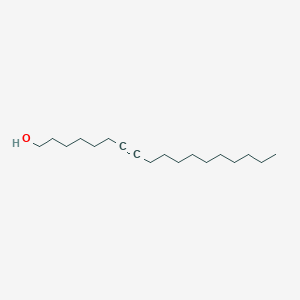
![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)

![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
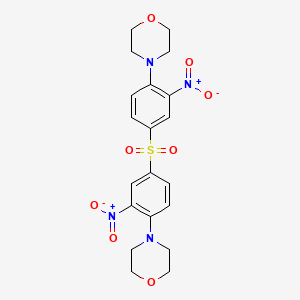
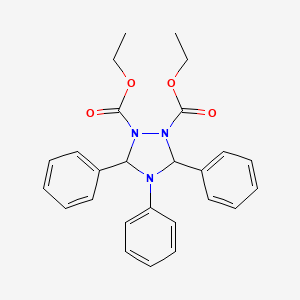
![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
